Cas no 25297-51-2 (2,6-Dichloro-4-phenylpyridine)

2,6-Dichloro-4-phenylpyridine is a halogenated pyridine derivative with a phenyl substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of two chlorine atoms at the 2- and 6-positions enhances its reactivity, facilitating nucleophilic substitution reactions, while the phenyl group contributes to structural diversity in target molecules. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for heterocyclic chemistry. The compound is typically handled under controlled conditions due to its halogenated nature, ensuring safe and efficient utilization in synthetic applications.
2,6-Dichloro-4-phenylpyridine structure
2,6-Dichloro-4-phenylpyridine structure
Product Name:2,6-Dichloro-4-phenylpyridine
CAS No:25297-51-2
MF:C11H7Cl2N
MW:224.085980653763
MDL:MFCD09030072
CID:913721
PubChem ID:11322048
Update Time:2025-06-10

2,6-Dichloro-4-phenylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-4-phenylpyridine
    • 2,6-dichloro-4-phenyl-pyridine
    • 2,6-Dichlor-4-phenylpyridin
    • AG-E-77118
    • AGN-PC-006RD4
    • CTK4F5407
    • Pyridine, 2,6-dichloro-4-phenyl-
    • EN300-125489
    • CS-13212
    • AC-17931
    • HLBKNKSYLIRLPK-UHFFFAOYSA-N
    • DB-098345
    • AKOS015963657
    • 25297-51-2
    • DTXSID10462312
    • SCHEMBL4000527
    • MDL: MFCD09030072
    • Inchi: 1S/C11H7Cl2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H
    • InChI Key: HLBKNKSYLIRLPK-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(N=1)Cl)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 222.99571
  • Monoisotopic Mass: 222.9955546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 336.3±37.0 °C at 760 mmHg
  • Flash Point: 187.5±12.1 °C
  • PSA: 12.89
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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(CAS:25297-51-2)2,6-Dichloro-4-phenylpyridine
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:54
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Additional information on 2,6-Dichloro-4-phenylpyridine

Introduction to 2,6-Dichloro-4-phenylpyridine (CAS No. 25297-51-2)

2,6-Dichloro-4-phenylpyridine, identified by its Chemical Abstracts Service (CAS) number 25297-51-2, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule has garnered attention due to its versatile structural framework, which makes it a valuable scaffold for the development of novel bioactive agents. The presence of both chloro and phenyl substituents on a pyridine core imparts unique electronic and steric properties, enabling its application in various synthetic pathways.

The compound's molecular structure, characterized by a pyridine ring substituted at the 2- and 6-positions with chlorine atoms and at the 4-position with a phenyl group, contributes to its reactivity and functionality. This specific arrangement allows for facile modifications, making it a preferred building block in medicinal chemistry. The 2,6-dichloro moiety enhances electrophilicity, while the 4-phenyl group introduces lipophilicity and potential hydrogen bonding interactions, which are crucial for drug-receptor binding affinity.

In recent years, 2,6-Dichloro-4-phenylpyridine has been extensively explored in the synthesis of small-molecule inhibitors targeting various biological pathways. Its derivatives have shown promise in preclinical studies as modulators of enzyme activity and receptor interaction. For instance, researchers have leveraged this scaffold to develop compounds with potential applications in oncology, neurology, and anti-inflammatory therapies. The compound's ability to serve as a precursor for more complex molecules underscores its importance in drug discovery pipelines.

One notable area of research involves the use of 2,6-Dichloro-4-phenylpyridine in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing derivatives of this compound that selectively inhibit specific kinases, scientists aim to develop therapies that can modulate these pathways effectively. Preliminary studies have highlighted the structural features that contribute to inhibitory activity, providing insights into further optimization strategies.

The agrochemical sector has also recognized the potential of 2,6-Dichloro-4-phenylpyridine as a precursor for novel pesticides. Its derivatives exhibit herbicidal and fungicidal properties, offering solutions to crop protection challenges. The compound's stability under environmental conditions and its efficacy against resistant strains make it a compelling candidate for sustainable agricultural practices. Additionally, its mode of action—often involving disruption of essential metabolic processes in pests—provides a mechanism for developing next-generation agrochemicals with improved selectivity and reduced environmental impact.

From a synthetic chemistry perspective, 2,6-Dichloro-4-phenylpyridine serves as an excellent intermediate for constructing more complex heterocycles. Its reactivity allows for nucleophilic substitution reactions at the chloro substituents, enabling the introduction of diverse functional groups. This flexibility is particularly useful in multi-step syntheses where regioselectivity is paramount. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have further expanded the synthetic possibilities of this compound, facilitating access to structurally diverse libraries of derivatives.

The pharmaceutical industry's interest in 25297-51-2 extends beyond kinase inhibitors. Researchers are exploring its utility in developing antiviral and antibacterial agents. The pyridine core is a common motif in many bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. By modifying the substituents on this core structure, scientists can fine-tune the pharmacological properties of derived compounds to achieve desired therapeutic outcomes.

In conclusion,2,6-Dichloro-4-phenylpyridine (CAS No. 25297-51-2) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop novel bioactive agents. As research continues to uncover new synthetic methodologies and biological targets,25297-51-2 will likely remain at the forefront of drug discovery efforts. The ongoing exploration of its derivatives promises to yield innovative solutions to global health and agricultural challenges.

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(CAS:25297-51-2)2,6-Dichloro-4-phenylpyridine
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Purity:99%
Quantity:1g
Price ($):617.0
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